molecular formula C15H15Cl2NO4 B2586186 2-(2,4-dichlorophenoxy)-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide CAS No. 1428365-43-8

2-(2,4-dichlorophenoxy)-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide

Cat. No. B2586186
CAS RN: 1428365-43-8
M. Wt: 344.19
InChI Key: KTEXMLSNSBKAJR-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide, also known as DFP-10825, is a synthetic compound that has gained increasing attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenoxyacetamide derivatives and has been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Phenoxy Amide Derivatives : Research demonstrated the synthesis of new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide, highlighting the influence of solvent polarity on the benzene ring chlorination of phenoxy acetamide additives. This study emphasizes the importance of solvent characteristics in the synthesis process of chlorophenoxy compounds (Hong Wang et al., 2011).

Potential Therapeutic Applications

  • Anticancer Potential : A molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed anticancer activity by targeting the VEGFr receptor. The study provides insights into the structural basis for the compound's anticancer properties and suggests its potential as a therapeutic agent (Gopal Sharma et al., 2018).

  • Photoinitiator for Hybrid Networks : The synthesis of 2-(9-oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, a novel photoinitiator, for the preparation of poly(methyl methacrylate) hybrid networks demonstrates a green approach towards material science. The compound's absorption characteristics and initiation mechanism highlight its utility in creating robust polymer/filler networks with improved thermal stability (Gonul S. Batibay et al., 2020).

Environmental and Analytical Applications

  • Environmental Contaminant Degradation : Research on the microbially driven Fenton reaction for the degradation of 1,4-dioxane, a widespread environmental contaminant, showcases the application of chemical reactions in environmental remediation. The study's focus on autocatalytically generating hydroxyl radicals for degrading 1,4-dioxane underlines the potential of combining microbiology and chemistry for environmental cleanup efforts (Ramanan Sekar & T. DiChristina, 2014).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO4/c16-11-1-2-14(12(17)7-11)22-9-15(20)18-5-3-13(19)10-4-6-21-8-10/h1-2,4,6-8,13,19H,3,5,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEXMLSNSBKAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide

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